7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one
Overview
Description
7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one: is an organic compound with the molecular formula C9H6Cl2O2 and a molecular weight of 217.05 g/mol . This compound belongs to the benzopyran family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one typically involves the chlorination of 3,4-dihydro-2H-1-benzopyran-4-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the 7 and 8 positions . Chlorinating agents such as thionyl chloride or phosphorus pentachloride are used in the presence of solvents like dichloromethane or chloroform .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale
Biological Activity
7,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic compound belonging to the benzopyran family. It exhibits a diverse range of biological activities, making it a subject of interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C9H6Cl2O2
- Molecular Weight : 217.05 g/mol
- IUPAC Name : 7,8-dichloro-2,3-dihydrochromen-4-one
Biological Activities
Research has demonstrated that this compound possesses several notable biological activities:
1. Antioxidant Activity
This compound has been shown to exhibit significant antioxidant properties. In various studies, it has been used as a standard in assays to measure oxidative stress and cellular damage. For instance, it helps assess oxidative injury in neuronal cell death and cancer models.
2. Antimicrobial Properties
This compound has demonstrated antimicrobial effects against various pathogens. Research indicates its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's structure allows it to interact with microbial cell membranes and inhibit growth .
3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
4. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
- Cell Signaling Modulation : It can alter signaling pathways that regulate cell survival and apoptosis.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant potential of this compound using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration compared to control samples, suggesting strong antioxidant activity.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential use as an antimicrobial agent.
Comparative Analysis with Related Compounds
Compound Name | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
7,8-Dichloro-3,4-dihydro-2H-benzopyran-4-one | High | Moderate | Promising |
7-Chloro-3-(trifluoromethyl)-2H-benzopyran | Moderate | High | Moderate |
Coumarin derivatives | High | Variable | High |
Properties
IUPAC Name |
7,8-dichloro-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQZFACTKZZVDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27407-09-6 | |
Record name | 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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